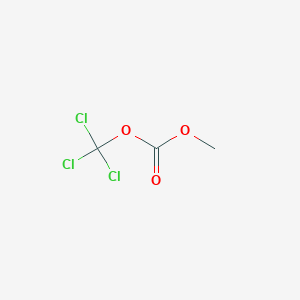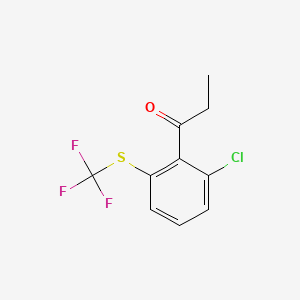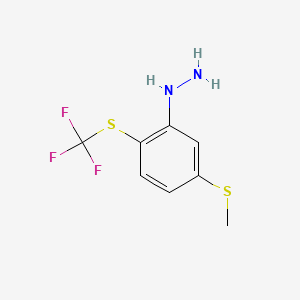
2-(Pyrrolidin-3-yl)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-3-yl)aniline dihydrochloride is a chemical compound that features a pyrrolidine ring attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)aniline dihydrochloride typically involves the reaction of pyrrolidine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process .
化学反应分析
Types of Reactions
2-(Pyrrolidin-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives .
科学研究应用
2-(Pyrrolidin-3-yl)aniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 2-(Pyrrolidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many bioactive compounds.
Aniline: An aromatic amine that is widely used in the synthesis of dyes, drugs, and other chemicals.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone functional group, known for its biological activity.
Uniqueness
2-(Pyrrolidin-3-yl)aniline dihydrochloride is unique due to its combined structural features of both pyrrolidine and aniline. This combination allows it to exhibit properties and reactivity that are distinct from its individual components, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
2-pyrrolidin-3-ylaniline;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;;/h1-4,8,12H,5-7,11H2;2*1H |
InChI 键 |
BEBVPCDHBDZVRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC=CC=C2N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)







![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)




